N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Description
N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[222]octane-2-carboxamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group with a diazabicyclooctane framework
Properties
IUPAC Name |
N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11(7-12-3-2-4-15(20)8-12)18-16(21)19-10-13-5-6-14(19)9-17-13/h2-4,8,11,13-14,17,20H,5-7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNTXLGCWHTLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC(=O)N2CC3CCC2CN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyphenylpropan-2-one and 2,5-diazabicyclo[2.2.2]octane.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-hydroxyphenylpropan-2-one and an appropriate amine.
Cyclization: The intermediate undergoes cyclization to form the diazabicyclooctane ring system.
Amidation: The final step involves the amidation of the cyclized product to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the diazabicyclooctane ring.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the diazabicyclooctane ring.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific functionalities.
Biological Research: It is used in studies to understand its interaction with biological systems and potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions through its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)piperazine: Shares the hydroxyphenyl group but has a different core structure.
3-hydroxyphenylpropan-2-one: A precursor in the synthesis of the target compound.
2,5-diazabicyclo[2.2.2]octane: The core structure of the target compound.
Uniqueness
N-[1-(3-hydroxyphenyl)propan-2-yl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is unique due to its combination of a hydroxyphenyl group with a diazabicyclooctane framework, which imparts distinct chemical and biological properties not found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
